(Z)-dimethyl 5-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)isophthalate
Description
Properties
IUPAC Name |
dimethyl 5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-19(24)13-9-14(20(25)27-2)11-15(10-13)21-22-18-16-6-4-3-5-12(16)7-8-17(18)23/h3-11,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFUIACTRISFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-dimethyl 5-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)isophthalate typically involves the condensation of dimethyl isophthalate with 2-hydrazinyl-1-naphthaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction of the compound can yield hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Research indicates that compounds containing the oxonaphthalen-1(2H)-ylidene moiety exhibit significant biological activities. For instance, derivatives of this compound have been studied for their potential as antioxidants and anticancer agents . The presence of the hydrazine functional group enhances the reactivity of these compounds, making them suitable for biological applications.
Case Study: Anticancer Properties
A study demonstrated that hydrazone derivatives, including those with similar structures to (Z)-dimethyl 5-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)isophthalate, showed promising results in inhibiting cancer cell proliferation. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through oxidative stress pathways .
Sensor Development
The compound has also been utilized in the development of chemical sensors , particularly for detecting anions. Research has shown that derivatives based on the oxonaphthalen-1(2H)-ylidene structure can selectively bind to various anions, leading to measurable changes in fluorescence or colorimetric responses.
Case Study: Anion Sensing
In a recent study, a Schiff base sensor derived from a similar structure was evaluated for its ability to detect fluoride and phosphate ions. The sensor exhibited a distinct color change upon interaction with these anions, demonstrating its potential application in environmental monitoring and biological assays .
Material Science Applications
In material science, this compound has been explored as a component in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Composites
Research has shown that incorporating this compound into poly(methyl methacrylate) matrices significantly improves thermal stability compared to pure polymers. The resulting composites exhibit enhanced mechanical strength and resistance to degradation under thermal stress .
Potential Therapeutic Uses
Given its structural features, this compound may also have therapeutic applications beyond anticancer properties. Its ability to modulate biological pathways suggests potential uses in treating conditions related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of (Z)-dimethyl 5-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds and other interactions with these targets, modulating their activity. The naphthalene ring provides a rigid framework that enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Tautomerization and Stability :
- The Z-isomer of the target compound is thermodynamically favored over the E-isomer due to intramolecular hydrogen bonding and planar conjugation, as shown by DFT calculations and XRD data .
- In contrast, Acid Red 141 exists as an E/Z mixture in solution, with the E-form dominating due to steric effects from the sulfonate group .
Synthetic Pathways: The target compound shares a synthetic route with methyl (Z)-2-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)benzoate, both involving methanol-mediated tautomerization to stabilize the Z-configuration . Dimethyl 5-(2-(diphenylmethylene)hydrazinyl)isophthalate is synthesized via direct condensation without tautomerization, highlighting the role of substituents in reaction pathways .
Electronic Properties :
- The oxonaphthalene group in the target compound enhances π-conjugation compared to diphenylmethylene analogs, leading to redshifted UV-Vis absorption (λmax ≈ 450 nm) .
- Acid Red 141 exhibits stronger absorption (λmax ≈ 520 nm) due to the electron-withdrawing sulfonate group .
Contradictions and Limitations
- Stereochemical Outcomes : and confirm the Z-configuration of the target compound, but similar compounds like Acid Red 141 exhibit E/Z isomerism under identical conditions, suggesting solvent and substituent-dependent behavior .
- Application Gaps : The target compound’s practical applications (e.g., as a dye or drug) remain underexplored compared to commercial analogs like Acid Red 141.
Biological Activity
(Z)-dimethyl 5-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)isophthalate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its antioxidant, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 324.33 g/mol
Structural Features :
- The compound contains a hydrazine moiety linked to an isophthalate framework, which is believed to contribute to its biological activities.
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The antioxidant activity was evaluated using various assays, including:
- DPPH Radical Scavenging Assay : The compound showed a notable ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent.
- ABTS Assay : Results indicated that the compound effectively reduced ABTS radicals, further confirming its antioxidant capacity.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.4 |
| ABTS | 20.1 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, with promising results:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound exhibited cytotoxic effects with IC50 values ranging from 15 to 30 µM across different cell lines. Mechanistic studies suggested that the anticancer activity may be mediated through the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 Value (µM) | Mode of Action |
|---|---|---|
| HeLa | 18.5 | Apoptosis induction |
| MCF-7 | 22.0 | Cell cycle arrest at G1 phase |
| A549 | 25.0 | Apoptotic signaling pathways |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties, particularly against key enzymes involved in metabolic disorders:
- Cholinesterase Inhibition : The compound demonstrated significant inhibition of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- α-Amylase and α-Glucosidase Inhibition : It showed promising results in inhibiting these enzymes, suggesting potential applications in managing diabetes.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 12.3 |
| α-Amylase | 15.6 |
| α-Glucosidase | 10.8 |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the mechanisms by which this compound may exert its effects:
- Antioxidant Mechanisms : Research indicates that compounds with similar structures can enhance cellular antioxidant defenses by upregulating endogenous antioxidant enzymes.
- Cancer Studies : A study on similar hydrazone derivatives revealed their ability to induce apoptosis via mitochondrial pathways, which may be relevant for understanding the action of this compound.
- Enzyme Interaction Studies : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, inhibiting their activity through competitive mechanisms.
Q & A
Q. Basic
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3200 cm⁻¹).
- ¹H/¹³C-NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon frameworks.
- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.
For advanced characterization, X-ray crystallography (if single crystals are obtainable) resolves absolute configuration, though not explicitly cited in the provided evidence .
How does the hydrazinylidene moiety influence biological activity in analogous compounds?
Advanced
The hydrazinylidene group enhances bioactivity through:
- Metal chelation : Acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Co(II), Cd(II)), which may exhibit antimicrobial or catalytic properties .
- Antioxidant activity : Scavenges free radicals via electron donation, as demonstrated in DPPH and FRAP assays for structurally related triazole derivatives .
- Structure-activity relationship (SAR) : Substituents on the naphthalenone ring modulate lipophilicity and bioavailability.
What strategies resolve contradictions in reported biological activity data?
Q. Advanced
- Standardized assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
- Purity validation : Employ HPLC or TLC to confirm compound integrity before testing.
- Comparative studies : Test compounds alongside positive controls (e.g., BHA for antioxidants, ciprofloxacin for antimicrobials) under identical conditions .
- Mechanistic studies : Investigate interactions with biological targets (e.g., enzyme inhibition assays) to clarify mode of action .
How can computational methods predict electronic properties and tautomerism?
Q. Advanced
- Density Functional Theory (DFT) : Calculates charge distribution, frontier molecular orbitals (HOMO-LUMO gaps), and tautomeric stability (e.g., enol-keto equilibria in hydrazinylidene systems).
- Molecular docking : Simulates binding affinities with enzymes (e.g., cytochrome P450 for metabolic stability predictions).
- In silico ADMET : Estimates absorption, toxicity, and bioavailability using software like Schrödinger or AutoDock .
What are the applications of metal complexes derived from this compound?
Q. Advanced
- Catalysis : Co(II) complexes may act as oxidation catalysts in organic synthesis.
- Sensing : Cd(II) complexes with luminescent properties could serve as chemosensors for anions or small molecules.
- Antimicrobial agents : Enhanced activity via metal coordination, as seen in similar isophthalate-based complexes .
How to design experiments evaluating antioxidant efficacy?
Q. Methodological Steps :
Reducing power assay : Measure Fe³⁺ to Fe²⁺ reduction at 700 nm; compare to ascorbic acid standards.
DPPH scavenging : Monitor absorbance decay at 517 nm after adding the compound.
Metal chelation : Assess Fe²⁺ binding via ferrozine competition assays.
Report IC₅₀ values and benchmark against BHT or EDTA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
